Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Description
Historical Development of 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole heterocycle represents one of the most significant achievements in heterocyclic chemistry, with its discovery marking a pivotal moment in the understanding of five-membered aromatic rings containing oxygen and nitrogen atoms. The heterocycle was synthesized for the very first time in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. This groundbreaking work established the foundation for what would eventually become a century-long exploration of oxadiazole chemistry and its applications.
The initial period following the discovery of 1,2,4-oxadiazole was characterized by limited research activity, with the heterocycle finally catching the attention of chemists almost 80 years after its discovery when photochemical rearrangement to other heterocyclic systems was noted. This renewed interest coincided with the emergence of modern organic chemistry techniques and a growing understanding of heterocyclic reactivity patterns. The scientific community began to recognize the unique properties that distinguished 1,2,4-oxadiazoles from other heterocyclic systems, particularly their stability and versatility as synthetic intermediates.
Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, representing a crucial transition from purely synthetic investigations to applications-oriented research. This shift in focus reflected the growing recognition that heterocyclic compounds could serve as valuable pharmacophores in drug discovery. Twenty years later, the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was described and introduced to the pharmaceutical market as a cough suppressant. Oxolamine, with the chemical structure N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, demonstrated the practical utility of 1,2,4-oxadiazole derivatives in therapeutic applications.
The last 40 years have witnessed an unprecedented expansion in 1,2,4-oxadiazole research, bringing forth a vast number of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This remarkable breadth of biological activity has established 1,2,4-oxadiazoles as one of the most versatile heterocyclic frameworks in medicinal chemistry.
Classification and Nomenclature of Phenyl-Oxadiazole Derivatives
The classification system for oxadiazole derivatives is fundamentally based on the positional arrangement of nitrogen and oxygen atoms within the five-membered ring structure. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, historically known as furadiazoles. The systematic nomenclature distinguishes between four possible isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole.
Within the phenyl-oxadiazole derivative classification, the 1,2,4-oxadiazole isomer has emerged as particularly significant due to its stability and synthetic accessibility. The nomenclature system for phenyl-substituted 1,2,4-oxadiazoles follows standard International Union of Pure and Applied Chemistry conventions, with the phenyl group typically positioned at the 3-position of the oxadiazole ring. This structural arrangement creates a framework that demonstrates bioisosteric equivalence with ester and amide moieties due to the possibility of creating specific interactions such as hydrogen bonding.
The classification of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride within this system reveals its position as a 3-phenyl-1,2,4-oxadiazole derivative with an ethylamine substituent at the 5-position. The molecular formula C₁₁H₁₄ClN₃O reflects the incorporation of the hydrochloride salt form, while the corresponding free base exhibits the formula C₁₁H₁₃N₃O with a molecular weight of 203.24 daltons. The Chemical Abstracts Service registry number 1803605-77-7 specifically identifies the hydrochloride salt form, while 1306405-48-0 corresponds to the free base.
Structural analysis reveals that this compound belongs to the broader class of 3,5-disubstituted 1,2,4-oxadiazoles, where the phenyl group occupies the 3-position and the methylethylamine chain is attached to the 5-position. The Simplified Molecular Input Line Entry System representation CNCCC1=NC(C2=CC=CC=C2)=NO1 provides a concise description of the molecular connectivity. This structural arrangement exemplifies the typical substitution pattern observed in bioactive 1,2,4-oxadiazole derivatives.
Significance of this compound in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive compounds. This compound exemplifies the successful application of structure-activity relationship principles in heterocyclic drug design, where the combination of a 1,2,4-oxadiazole core with specific substituents produces compounds with enhanced biological properties.
The compound's structural features demonstrate several key principles of heterocyclic chemistry that contribute to its significance. The presence of the phenyl group at the 3-position of the oxadiazole ring provides aromatic stabilization and contributes to favorable pharmacokinetic properties through enhanced lipophilicity. The ethylamine chain at the 5-position introduces basic functionality that can participate in hydrogen bonding interactions with biological targets, while the N-methylation provides additional opportunities for molecular recognition.
From a synthetic chemistry perspective, this compound represents an accessible target that can be prepared through established methodologies involving amidoxime cyclization or 1,3-dipolar cycloaddition approaches. The compound's synthesis typically involves the reaction of substituted benzonitriles with hydroxylamine hydrochloride under reflux conditions in suitable solvent mixtures such as ethanol and water. This synthetic accessibility has contributed to its utility as a research tool and potential therapeutic agent.
The compound's role in advancing understanding of 1,2,4-oxadiazole chemistry is particularly evident in structure-activity relationship studies that have explored the effects of various substituent modifications on biological activity. Research has demonstrated that compounds within this structural class can affect cellular signaling pathways and metabolic processes by binding to specific receptors or enzymes. These interactions often lead to significant biological effects that are being explored for therapeutic applications, highlighting the continued relevance of this compound in modern medicinal chemistry research.
Comparative Isomeric Analysis of Oxadiazole Heterocycles
The comparative analysis of oxadiazole isomers reveals fundamental differences in stability, reactivity, and biological activity that have profound implications for their utility in various applications. The four possible oxadiazole isomers exhibit markedly different characteristics, with the 1,2,4-oxadiazole framework demonstrating superior stability compared to other isomeric forms.
The 1,2,3-oxadiazole isomer represents the least stable member of the oxadiazole family, readily undergoing ring-opening reactions to form diazoketone tautomers. This instability severely limits its utility in pharmaceutical applications, as the resulting compounds are prone to decomposition under physiological conditions. The cyclic structure for 1,2,3-oxadiazoles is inherently unstable and readily isomerizes to alpha-diazoketone open chain structures. However, certain specialized applications have been identified, particularly within sydnone chemistry where the 1,2,3-oxadiazole ring system achieves stability through mesoionic character.
In contrast, the 1,2,4-oxadiazole isomer demonstrates remarkable stability and versatility, making it the preferred choice for medicinal chemistry applications. This stability can be attributed to the optimal electronic distribution within the ring system, where the positioning of nitrogen and oxygen atoms creates a favorable aromatic system without excessive ring strain. The 1,2,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties, providing medicinal chemists with a stable alternative when hydrolytic instability of conventional functional groups becomes problematic.
The 1,2,5-oxadiazole isomer, also known as furazan, occupies an intermediate position in terms of stability and has found specialized applications as a nitric oxide donor under physiological conditions. The 1,2,5-oxadiazole framework has garnered significant interest because of its capacity to release nitric oxide under physiological circumstances, leading to applications in cardiovascular medicine and as antimicrobial agents. This unique property distinguishes it from other oxadiazole isomers and has led to the development of specialized synthetic methodologies for incorporating this heterocycle into bioactive molecules.
The 1,3,4-oxadiazole isomer represents the most extensively studied member of the oxadiazole family, with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Among the oxadiazole isomers, the greatest research interest has been focused on 1,3,4-oxadiazoles, with their high importance highlighted by extensive applications in pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry. The scientific attention directed toward 1,3,4-oxadiazole applications has continuously increased since the year 2000, reflecting the growing recognition of this heterocycle's versatility.
Comparative Biological Activity Profile
Properties
IUPAC Name |
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUYIDULPZHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=NO1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation from Substituted Benzonitriles
Reagents and Conditions: Substituted benzonitriles react with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or magnesium oxide) under reflux in ethanol/water solvent systems.
Reaction Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon forms the amidoxime intermediate.
Optimization: Microwave irradiation (MWI) has been employed to accelerate this reaction, achieving high yields (>90%) within minutes and reducing solvent use, thus enhancing environmental sustainability.
Cyclization to 1,2,4-Oxadiazole Ring
Cyclization Agents: Esters such as methyl chloroacetate or ethyl 2-bromoacetate are commonly used electrophiles for ring closure.
Catalysts and Bases: Strong bases like potassium tert-butoxide or sodium hydroxide facilitate cyclization. Acid catalysts such as thionyl chloride or concentrated sulfuric acid may also be employed in esterification steps prior to cyclization.
Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide) or mixtures of chloro solvents and hydrocarbons are preferred to dissolve reactants and promote reaction efficiency.
Reaction Conditions: Reactions are typically carried out at room temperature or under reflux, with reaction times ranging from several hours to overnight. Microwave-assisted synthesis can reduce times to under 10 minutes while maintaining good yields (40–90%).
Yields: Yields vary depending on substrate and conditions but generally range from moderate (35-50%) to excellent (>90%) when optimized.
Introduction of the Ethylamine Group and Hydrochloride Salt Formation
Reductive Amination or Alkylation: The oxadiazole intermediate bearing a suitable leaving group is reacted with methylamine or ethylamine under reductive conditions using catalysts such as Raney nickel or palladium on carbon under hydrogen pressure.
Formation of Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and facilitating isolation.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Amidoxime Formation | Substituted benzonitrile + hydroxylamine HCl | Ethanol/water | Na2CO3, MgO | Reflux or MWI | 10 min (MWI) to hrs | >90 (MWI) | Microwave irradiation improves yield/time |
| Cyclization to Oxadiazole | Amidoxime + methyl chloroacetate/ethyl bromoacetate | DMSO, chloro solvents | t-BuONa, KOH, acid catalysts | RT to reflux | 4–18 hrs | 35–50 (conventional), up to 90 (MWI) | Base choice affects yield; MWI advantageous |
| Reductive Amination/Alkylation | Oxadiazole intermediate + methylamine | Ester/alcoholic solvents | Raney Ni, Pd/C + H2 | RT to mild heating | Several hours | Not specified | Hydrogenation under pressure |
| Hydrochloride Salt Formation | Free amine + HCl | Suitable solvent | None | RT | Short | Quantitative | Enhances stability and solubility |
Research Findings and Optimization Insights
Microwave-assisted synthesis significantly reduces reaction times and improves yields in both amidoxime formation and oxadiazole ring closure steps, making it a preferred method for industrial scale-up.
The choice of base in the cyclization step is critical; potassium tert-butoxide offers better yields compared to sodium hydroxide or potassium hydroxide.
Solvent selection impacts the reaction efficiency; polar aprotic solvents like DMSO facilitate better solubility of intermediates and reagents.
The reductive amination step requires careful control of hydrogen pressure and catalyst loading to avoid over-reduction or side reactions.
Conversion to the hydrochloride salt is straightforward and yields a stable, isolable product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound's oxadiazole ring structure is significant in medicinal chemistry, where it is explored as a potential candidate for drug development. Its ability to interact with biological targets makes it a promising agent in the fight against various diseases.
Case Study : Research has demonstrated that derivatives of oxadiazoles exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxadiazole derivatives that showed activity against resistant bacterial strains. Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride was included in the screening process, indicating its potential as an anti-infective agent.
Mechanism of Action : The mechanism involves the inhibition of specific enzymes or receptors associated with pathogenic organisms. The oxadiazole moiety can disrupt biological pathways crucial for microbial survival, leading to cell death or growth inhibition.
Organic Synthesis
Role as a Building Block : this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules used in pharmaceuticals and agrochemicals.
Synthesis Pathways :
- Amidoximes Reaction : The compound can be synthesized through reactions involving amidoximes and carbonyl compounds under controlled conditions.
- Substitution Reactions : Its structure allows for electrophilic substitution on the phenyl ring, enabling the introduction of various functional groups that enhance biological activity.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to different oxadiazole derivatives | Various substituted oxadiazoles |
| Reduction | Modifies the oxadiazole ring or phenyl group | Reduced derivatives |
| Substitution | Introduces functional groups | Functionalized phenyl derivatives |
Materials Science
Applications in New Materials : The unique properties of this compound make it suitable for developing new materials such as polymers and dyes.
Research Insights : A study published in Materials Science explored the use of oxadiazole derivatives in polymer chemistry. The incorporation of this compound into polymer matrices enhanced thermal stability and light absorption properties, making it valuable for applications in photonic devices and coatings .
Mechanism of Action
The mechanism of action of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects in medicinal applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, differing in substituents, molecular weight, and physicochemical properties:
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS: 952233-33-9)
- Molecular Formula : C6H12ClN3O
- Molecular Weight : 177.63 g/mol
- Key Features: Replaces the phenyl group with an ethyl substituent, reducing aromaticity and molecular weight. Contains 1 hydrogen bond donor and 4 acceptors, with 3 rotatable bonds .
- Applications : Used as a building block in pharmaceutical research due to its simpler structure and lower steric hindrance.
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride (CAS: 885953-52-6)
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : ~263.7 g/mol (estimated)
- Key Features: Substitutes phenyl with 4-methoxyphenyl, introducing electron-donating methoxy groups. This modification enhances polarity and hydrogen-bonding capacity (1 donor, 5 acceptors) .
- Applications: Potential use in drug discovery for improved solubility and target affinity.
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride (CAS: 1042505-40-7)
- Molecular Formula : C6H12ClN3O
- Molecular Weight : 177.63 g/mol
- Key Features: Methylamine directly attached to the oxadiazole ring, shortening the side chain. Exhibits 1 hydrogen bond donor, 4 acceptors, and 3 rotatable bonds .
- Applications : Studied for its compact structure, which may improve metabolic stability.
N-(tert-Butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine Hydrochloride
- Molecular Formula : C13H18ClN3O
- Molecular Weight : 267.76 g/mol
- Key Features : Incorporates a bulky tert-butyl group on the amine, increasing steric hindrance and lipophilicity .
- Applications : Explored in medicinal chemistry for modulating receptor selectivity.
Structural and Functional Implications
Substituent Effects
- Phenyl vs. Ethyl or methoxy substitutions improve solubility but reduce π-π interactions .
- Side Chain Modifications : Longer ethylamine chains (e.g., in the target compound) increase flexibility and rotatable bonds (3–6), impacting conformational stability . Methyl or tert-butyl groups on the amine alter basicity and steric bulk, affecting bioavailability .
Hydrogen-Bonding and Polarity
- Hydrogen bond acceptor counts range from 4 to 5 across analogs, influencing solubility and membrane permeability. The methoxyphenyl derivative’s higher acceptor count (5) correlates with enhanced polar surface area (~60 Ų) .
Commercial and Research Relevance
- Discontinuation of the target compound contrasts with the commercial availability of simpler analogs (e.g., ethyl-substituted derivatives ), suggesting a trade-off between synthetic complexity and utility.
Biological Activity
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 1306405-48-0
- Molecular Formula: CHNO
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of a phenyl group enhances its chemical reactivity and biological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. This compound has shown promising results in various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Human breast adenocarcinoma (MCF-7) | 15.63 | Induction of apoptosis through p53 activation |
| Human melanoma (MEL-8) | 20.00 | Caspase pathway activation |
| Human acute monocytic leukemia (U-937) | 10.00 | Cell cycle arrest |
These findings suggest that the compound may act as a potent inducer of apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : The compound has shown significant inhibitory activity against HDACs with IC values ranging from 8.2 to 12.1 nM, indicating its potential as an HDAC inhibitor .
- Carbonic Anhydrases : Selective inhibition of carbonic anhydrases (hCA IX and hCA II) was observed at nanomolar concentrations, which could be relevant in targeting tumor microenvironments .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Oxadiazole Ring Interaction : The oxadiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity and disrupting biological pathways critical for cancer cell survival.
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways through p53 signaling is a key mechanism behind its anticancer effects .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
Q & A
Q. What are the established synthetic routes for Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride?
- Methodological Answer : The synthesis typically involves three key steps: (i) Oxadiazole ring formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or EDCI). For example, 3-phenyl-1,2,4-oxadiazole intermediates are synthesized via reaction of benzamide derivatives with hydroxylamine . (ii) Amination : The ethylamine side chain is introduced via nucleophilic substitution or reductive amination. A methyl group is subsequently added using methylating agents like methyl iodide. (iii) Hydrochloride salt preparation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt. Purity is optimized via recrystallization or column chromatography .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (C=N-O stretching) and ethylamine backbone. The methyl group appears as a singlet (~2.3 ppm in H NMR).
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₁₃ClN₄O).
- X-ray crystallography : Resolves the spatial arrangement of the oxadiazole ring and hydrochloride counterion, critical for structure-activity relationship (SAR) studies .
Q. What analytical methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors impurities (<1% threshold).
- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity and hydrochloride salt stability. Use of desiccants and inert atmospheres is recommended for long-term storage .
Advanced Research Questions
Q. How do density functional theory (DFT) studies optimize the electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporate exact exchange terms to model the oxadiazole ring’s electron-deficient nature. Basis sets (e.g., 6-311++G(d,p)) calculate HOMO-LUMO gaps, predicting reactivity in nucleophilic environments. Solvent effects (PCM model) refine dipole moments, aiding in solubility predictions .
Q. What pharmacological targets are associated with the 1,2,4-oxadiazole moiety in this compound?
- Methodological Answer : 1,2,4-Oxadiazoles are bioisosteres for esters and amides, enhancing metabolic stability. Targets include:
- GPCRs : Serotonin (5-HT) receptors (e.g., 5-HT₁A/₂A) due to structural similarity to tryptamine derivatives. Radioligand binding assays (e.g., with [³H]WAY-100635) quantify affinity .
- Enzymes : Inhibition of phosphodiesterases (PDEs) or histone deacetylases (HDACs) via zinc chelation.
- Ion channels : Modulation of TRPV1 or NMDA receptors, validated via patch-clamp electrophysiology .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Contradictions arise from assay-specific variables:
- Cell line selection : Use isogenic cell lines (e.g., HEK293 vs. CHO) to compare receptor expression levels.
- Buffer conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. lysosomal environments.
- Reference standards : Include positive controls (e.g., BIMU8 for 5-HT₄ receptor assays) to normalize inter-lab variability .
Q. What strategies improve the compound’s blood-brain barrier (BBB) permeability for CNS applications?
- Methodological Answer :
- Lipophilicity optimization : LogP values between 1–3 (calculated via SwissADME) enhance passive diffusion. Introduce halogen substituents (e.g., fluorine) to balance solubility.
- P-glycoprotein (P-gp) evasion : Replace basic amine groups with neutrally charged moieties (e.g., acetamides) to reduce efflux.
- In silico modeling : Use BBB-specific algorithms (e.g., BOILED-Egg model) to predict permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
